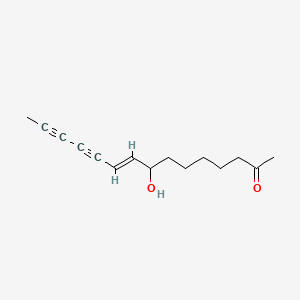
8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ekanate TS is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ekanate TS typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Ekanate TS is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control the reaction parameters. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ekanate TS undergoes various types of chemical reactions, including:
Oxidation: Ekanate TS can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: It can also be reduced under appropriate conditions, often using reducing agents like hydrogen or metal hydrides.
Substitution: Ekanate TS can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving Ekanate TS typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ekanate TS has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Ekanate TS is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ekanate TS involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ekanate TS can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ekanate RS and Ekanate QS share some structural similarities with Ekanate TS.
Uniqueness: Ekanate TS is unique in its stability and reactivity, which makes it particularly valuable in applications where these properties are crucial.
Propiedades
Número CAS |
103596-15-2 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(E)-8-hydroxypentadec-9-en-11,13-diyn-2-one |
InChI |
InChI=1S/C15H20O2/c1-3-4-5-6-9-12-15(17)13-10-7-8-11-14(2)16/h9,12,15,17H,7-8,10-11,13H2,1-2H3/b12-9+ |
Clave InChI |
MBQRYCZVORMEPE-FMIVXFBMSA-N |
SMILES isomérico |
CC#CC#C/C=C/C(CCCCCC(=O)C)O |
SMILES canónico |
CC#CC#CC=CC(CCCCCC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
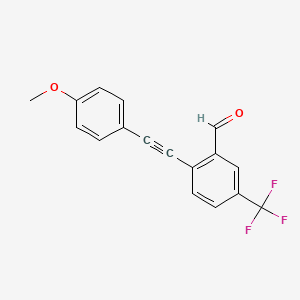
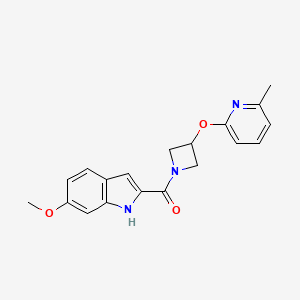

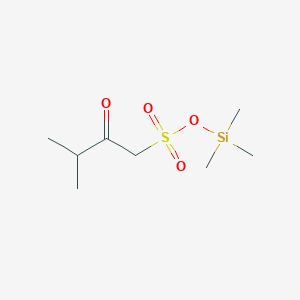
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

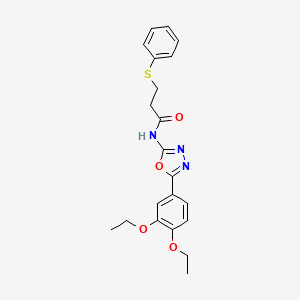
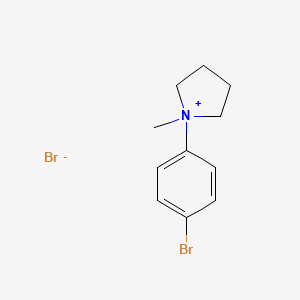
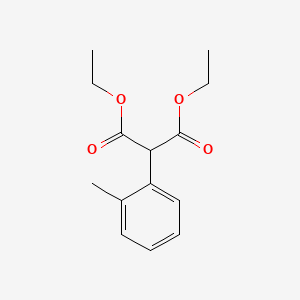
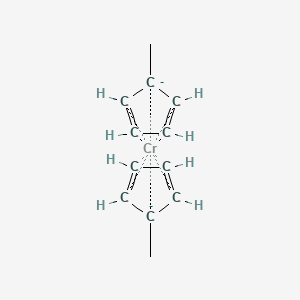
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)


